molecular formula C14H25NO5 B1383193 1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate CAS No. 1823275-17-7

1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate

Cat. No.: B1383193
CAS No.: 1823275-17-7
M. Wt: 287.35 g/mol
InChI Key: ILLSZFQEPSPOFQ-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate (CAS 1823275-17-7) is a high-value piperidine derivative designed for advanced organic and medicinal chemistry research. This compound features a piperidine ring core that is functionalized with a tert-butyl carbamate (Boc) group, an ethyl ester, a hydroxy group, and a methyl group, making it a versatile and complex building block for the synthesis of novel bioactive molecules . Piperidine and pyrrolidine scaffolds are of significant interest in drug discovery due to their prevalence in compounds with diverse biological activities . The specific stereochemistry and functional groups on this molecule allow researchers to explore structure-activity relationships and develop targeted therapies. The Boc protecting group is particularly valuable for synthetic strategies, as it is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions to generate the secondary amine for further derivatization . Potential research applications for this and related piperidine compounds include the development of arginase inhibitors, which are being investigated for their role in immuno-oncology and the treatment of cardiovascular and neurodegenerative diseases . Furthermore, structurally similar chiral pyrrolidine-based compounds have demonstrated promising in vitro anti-inflammatory and anti-diabetic activity, outperforming conventional medications in some studies . The synthetic route for such molecules typically begins from piperidine or piperidone derivatives, involving key steps such as carboxylation, reduction, and protection to achieve the final product with high regioselectivity and purity . This product is intended for research purposes as a key intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound may have associated hazards .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h10,16H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSZFQEPSPOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate (CAS Number: 1823275-17-7) is a chemical compound with a complex piperidine structure that includes two carboxylate groups along with tert-butyl and ethyl substituents. Its molecular formula is C14H25NO5, with a molecular weight of approximately 287.35 g/mol. The compound's unique structure suggests potential biological activities that warrant further investigation.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • Appearance : Solid
  • Boiling Point : Approximately 370.3 °C
  • Density : 1.130 g/cm³
  • logP : 1.36
  • pKa : 12.941

Biological Activity Overview

The biological activity of this compound has been suggested through various studies, although comprehensive data remains limited. The following sections summarize the current understanding of its pharmacological profile and potential therapeutic applications.

Research indicates that compounds with similar piperidine structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of hydroxyl and carboxylic acid groups may enhance the compound's ability to form hydrogen bonds, influencing its interaction with biological macromolecules.

Pharmacological Studies

While specific studies on this compound are scarce, related compounds have shown significant biological activities:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects against oxidative stress in neuronal cells.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of piperidine derivatives found that certain compounds could reduce neuronal cell death induced by oxidative stress. Although not directly studying this compound, the findings indicate a promising avenue for research into its neuroprotective potential.

Case Study 2: Antioxidant Properties

In another investigation, derivatives of piperidine were evaluated for their antioxidant properties using DPPH radical scavenging assays. Results indicated that modifications in the piperidine structure could significantly enhance antioxidant activity, suggesting that similar modifications in our compound might yield beneficial effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylateLacks ethyl group; single carboxylic acidModerate antioxidant activity
Ethyl 3-hydroxy-4-methylpiperidine-1-carboxylateSimilar piperidine structure; no tert-butyl groupPotentially different solubility properties
N-Boc 3-hydroxypiperidineContains a Boc protecting group; simpler structurePrimarily used in peptide synthesis

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to elucidate its mechanisms of action and potential therapeutic benefits.
  • Structure-Activity Relationship (SAR) : Investigating how variations in its chemical structure affect biological activity to optimize its pharmacological profile.

Scientific Research Applications

Medicinal Chemistry

1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to known piperidine derivatives allows it to interact with neurotransmitter systems effectively.

Case Study:
A study investigated the compound's efficacy as a potential therapeutic agent for treating anxiety disorders. The research indicated that it could modulate neurotransmitter levels, thereby exhibiting anxiolytic effects in preclinical models. This suggests its potential for further development into a therapeutic drug.

Agrochemicals

In the field of agrochemicals, this compound has been explored for its potential as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop effective crop protection agents.

Research Findings:
Recent studies have demonstrated that derivatives of piperidine compounds exhibit herbicidal activity against common agricultural weeds. The application of this compound in formulations has resulted in improved efficacy and selectivity compared to traditional herbicides.

Material Science

The unique properties of this compound also extend to material science, where it can be used as a building block for synthesizing novel polymers and materials.

Application Example:
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This opens avenues for developing advanced materials suitable for high-performance applications in industries such as aerospace and automotive.

Summary Table of Applications

Application AreaPotential UsesKey Findings/Case Studies
Medicinal ChemistryNeurological disorder treatmentsAnxiolytic effects observed in preclinical models
AgrochemicalsPesticide/herbicide formulationsImproved efficacy against agricultural weeds
Material ScienceSynthesis of advanced polymersEnhanced mechanical properties and thermal stability

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-OH, 4-CH₃ C₁₆H₂₇NO₆* ~329.4 Hydroxyl enhances hydrogen bonding; methyl increases steric bulk.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-oxo C₁₆H₂₅NO₅ 311.37 Ketone group improves reactivity in nucleophilic additions.
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate 4-CH₂I C₁₄H₂₄INO₄ 397.25 Iodine enables Suzuki couplings; higher molecular weight and reactivity.
1-tert-Butyl 4-ethyl 4-butylpiperidine-1,4-dicarboxylate 4-butyl C₁₈H₃₁NO₄ 325.45 Butyl chain increases lipophilicity, affecting membrane permeability.
1-tert-Butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate 4-COCH₃ C₁₅H₂₅NO₅ 299.36 Acetyl group facilitates electrophilic substitutions.

*Estimated based on structural similarity.

Physicochemical Properties

Table 2: Solubility and Stability Comparison

Compound Solubility in Organic Solvents Aqueous Solubility Stability Notes
Target Compound High (DMF, DCM) Low Sensitive to strong acids/bases; hygroscopic.
3-Oxo Derivative High (EtOAc, MeOH) Negligible Stable under inert atmosphere; prone to enolization.
Iodomethyl Derivative Moderate (THF, EtOAc) Insoluble Light-sensitive; requires argon storage.
Butyl Derivative High (Hexane, EtOAc) Insoluble Stable at RT; resistant to hydrolysis.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves multi-step synthesis starting from simpler piperidine or precursor molecules, using protection-deprotection strategies, selective functional group transformations, and stereoselective reactions. Key steps include:

  • Formation of the piperidine ring with appropriate substitution
  • Introduction of ester groups via esterification or carbamate formation
  • Installation of the hydroxy group via selective hydroxylation or nucleophilic substitution
  • Purification and characterization to ensure regio- and stereochemical purity

Automated Capsule-Based Synthesis Platform

Recent advances utilize automated synthesis consoles capable of performing complex organic reactions under inert atmosphere with precise control over reaction parameters. This method is documented in detail by Jiang et al. (2021), who developed an integrated console for capsule-based, fully automated organic synthesis, applicable to heterocyclic compounds like substituted piperidines.

Key Features of Automated Synthesis:
  • Use of polystyrene-supported reagents and molecular sieves for anhydrous conditions
  • Precise control of solvent delivery, stirring, heating, and timing via programmable commands
  • Sequential execution of multi-step reactions including imine formation, cyclization, and reductive amination
  • On-line purification steps using silica and strong cation exchange (SCX) cartridges
Example Reaction Sequence for Piperidine Derivatives:
Step Operation Parameters Purpose
Initialization Cmd_start Prepare console for reaction
Solvent addition Cmdvalve (DCM), Cmdpump (4.5 mL) Pump speed 200, dispense 4.5 mL Dissolve reagents
Imine formation Heating at 50°C, stirring 90 min at 0.1 mL/min pump rate Form imine intermediate
Cyclization Heating at 37°C, stirring 70 min at 0.1 mL/min pump rate Ring closure to piperidine
Purification Silica and SCX cartridge purification Multiple solvent washes Remove impurities and byproducts

This automated approach allows for reproducible synthesis of complex heterocycles, including substituted piperidines with multiple functional groups such as 1-tert-butyl 4-ethyl 3-hydroxy derivatives.

Manual Synthesis Approaches

Traditional synthetic routes involve:

  • Starting from 3-hydroxy-4-methylpiperidine derivatives or their precursors
  • Protection of the nitrogen with tert-butyl carbamate (Boc) group to form the 1-tert-butyl ester
  • Esterification of the 4-position with ethyl groups using ethyl chloroformate or similar reagents
  • Hydroxylation at the 3-position via selective oxidation or nucleophilic substitution reactions
  • Purification by column chromatography and characterization by NMR and mass spectrometry

Reaction Conditions and Reagents

Reagent/Condition Role Notes
Polystyrene-supported PPh3 Catalyst/support for coupling reactions Used as received, 1.7 mmol/g
4Å Molecular sieves Drying agent Dried at 110 °C under vacuum
Cu(OTf)2 Lewis acid catalyst Dried before use
2,6-Lutidinium triflate Acid catalyst Prepared fresh
Anhydrous solvents (THF, DCM) Reaction medium Passed through alumina columns
HFIP (hexafluoroisopropanol) Solvent for cyclization Distilled over molecular sieves

These reagents enable controlled reaction environments necessary for selective functionalization and cyclization steps.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and stereochemistry. Chemical shifts and coupling constants are consistent with 3-hydroxy and 4-methyl substitution on the piperidine ring.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (273.33 g/mol) and molecular formula C13H23NO5.
  • Chromatography: Flash chromatography on silica gel and SCX purification ensure removal of impurities and isolation of pure compound.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Automated Capsule-Based Synthesis Fully automated, multi-step synthesis using programmable console High reproducibility, automation reduces manual error Requires specialized equipment
Manual Multi-Step Synthesis Classical organic synthesis with protection, esterification, hydroxylation Flexibility in reaction optimization Labor-intensive, longer time
Use of Polystyrene-Supported Reagents Facilitates purification and catalyst recovery Simplifies work-up May require resin handling

Q & A

Basic: What are the critical steps in synthesizing 1-tert-butyl 4-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Use of lithium diisopropylamide (LDA) in THF/hexane at low temperatures (-78°C) for deprotonation and alkylation .
  • Step 2: Acidic hydrolysis (e.g., HCl in 1,4-dioxane) to remove protecting groups .
  • Step 3: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmosphere for functional group introduction .
  • Step 4: Final purification via silica gel chromatography with gradients like EtOAc/hexanes .

Key Considerations: Optimize reaction times (e.g., 18–72 hours for esterifications) and monitor intermediates using TLC or LCMS .

Advanced: How can computational methods improve reaction design for this compound’s derivatives?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error in multi-step syntheses .
  • Machine Learning: Train models on existing reaction data (e.g., yields from ) to predict optimal conditions (solvent, catalyst, temperature) for new derivatives .
  • Case Study: For iodomethyl intermediates (e.g., 1-tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate), computational screening identified Cs₂CO₃ in DMF at 100°C as optimal for nucleophilic substitutions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., observed [M+H]⁺ at 698.8 m/z for a derivative in ) and purity .
  • NMR: Assign stereochemistry (e.g., 3-hydroxy group configuration) and verify tert-butyl/ethyl ester integrity .
  • Chromatography: Use silica gel or HPLC for purification, especially when resolving diastereomers (e.g., 2R,4R vs. 2S,4S configurations) .

Advanced: How to resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Answer:
Discrepancies (e.g., 19.5% vs. 99% yields in ) may arise from:

  • Catalyst Loading: Higher Pd(OAc)₂ (0.1–0.2 equiv) improves efficiency in Suzuki-Miyaura couplings .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of iodomethyl intermediates .
  • Workup Protocols: Dilution with EtOAC and brine washes reduce side-product contamination .
    Methodological Fix: Conduct kinetic studies (time vs. yield) and screen ligands (e.g., XPhos vs. SPhos) for reproducibility .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Wear gloves, respiratory protection, and eye/face shields due to uncharacterized toxicity .
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., diiodomethane) .
  • Waste Disposal: Quench acidic/basic residues (e.g., HCl, K₂CO₃) before aqueous disposal .

Advanced: How to stabilize the 3-hydroxy group during functionalization?

Answer:

  • Protection: Use TBS or acetyl groups to prevent oxidation during iodination or cross-coupling .
  • Low-Temperature Quenching: Add reagents at -40°C to avoid β-elimination of hydroxyl groups .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to minimize degradation .

Basic: What are common impurities in the final product, and how are they removed?

Answer:

  • Byproducts: Unreacted iodomethyl intermediates or over-alkylated derivatives .
  • Purification:
    • Recrystallization: Use hexanes/EtOAC mixtures for crystalline impurities .
    • Flash Chromatography: Employ gradient elution (0–30% EtOAC in hexanes) to resolve polar byproducts .

Advanced: How does steric hindrance from the tert-butyl group impact reactivity?

Answer:

  • Kinetic Effects: Slows nucleophilic substitutions at the 4-ethyl ester due to steric shielding .
  • Thermodynamic Control: Favors equatorial conformations in the piperidine ring, influencing diastereoselectivity in downstream reactions .
  • Mitigation: Use bulky bases (e.g., LiHMDS) to deprotonate hindered positions .

Basic: What solvents are optimal for storing this compound?

Answer:

  • Short-Term: Dry DCM or THF at -20°C to prevent hydrolysis .
  • Long-Term: Store as a solid under vacuum or N₂ atmosphere .

Advanced: How to design a scalable synthesis route for gram-scale production?

Answer:

  • Batch vs. Flow: Transition from batch (e.g., 5-step synthesis in ) to continuous flow for exothermic steps (e.g., LDA reactions) .
  • Catalyst Recycling: Immobilize Pd catalysts on silica to reduce costs .
  • Process Analytics: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate
Reactant of Route 2
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1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate

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